N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide
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Overview
Description
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide: is a synthetic organic compound that belongs to the class of thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide typically involves the condensation reaction of 2,3-difluorobenzoyl chloride with 2,4-difluoroaniline in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product. The resulting intermediate is then cyclized with a thioamide to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: In biological research, N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development .
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its thiazole ring and difluorophenyl groups contribute to its biological activity, making it a candidate for the treatment of various diseases .
Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the synthesis of new materials with desired characteristics .
Mechanism of Action
The mechanism of action of N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and difluorophenyl groups allow it to bind to active sites of enzymes, inhibiting their activity and leading to the desired biological effect . The exact molecular pathways involved may vary depending on the specific application and target enzyme .
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide (Fo24): Similar structure with a single fluorine substitution on the benzamide ring.
N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23): Another isomer with a different fluorine substitution pattern.
Uniqueness: N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide is unique due to its combination of a thiazole ring and multiple fluorine substitutions. This structural arrangement enhances its chemical stability and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C16H8F4N2OS |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2,3-difluorobenzamide |
InChI |
InChI=1S/C16H8F4N2OS/c17-8-4-5-9(12(19)6-8)13-7-24-16(21-13)22-15(23)10-2-1-3-11(18)14(10)20/h1-7H,(H,21,22,23) |
InChI Key |
QUZDIMMGGFAXAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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